
5-Amino-6-methoxy-2,3-dihydroinden-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-6-methoxy-2,3-dihydroinden-1-one is an organic compound with a unique structure that includes an indanone core substituted with amino and methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-methoxy-2,3-dihydroinden-1-one typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dihydro-1H-inden-1-one.
Amination: The amino group is introduced at the 5th position through a nucleophilic substitution reaction using ammonia or an amine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions with optimized conditions for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
5-Amino-6-methoxy-2,3-dihydroinden-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino and methoxy groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
5-Amino-6-methoxy-2,3-dihydroinden-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-Amino-6-methoxy-2,3-dihydroinden-1-one involves its interaction with specific molecular targets. The amino and methoxy groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The indanone core can participate in redox reactions, affecting cellular processes.
類似化合物との比較
Similar Compounds
5-Methoxyindan-1-one: Similar structure but lacks the amino group.
2,3-Dihydro-1H-inden-1-one: The parent compound without any substitutions.
5-Amino-2,3-dihydroinden-1-one: Lacks the methoxy group.
Uniqueness
5-Amino-6-methoxy-2,3-dihydroinden-1-one is unique due to the presence of both amino and methoxy groups, which confer distinct chemical reactivity and biological activity. This dual substitution pattern allows for a broader range of applications and interactions compared to its analogs.
特性
分子式 |
C10H11NO2 |
|---|---|
分子量 |
177.20 g/mol |
IUPAC名 |
5-amino-6-methoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H11NO2/c1-13-10-5-7-6(4-8(10)11)2-3-9(7)12/h4-5H,2-3,11H2,1H3 |
InChIキー |
KRWDAPRPSXPOLU-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2CCC(=O)C2=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


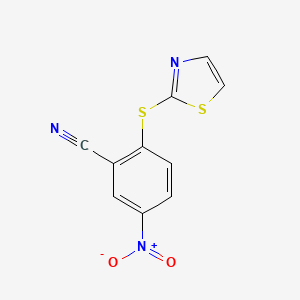
![tert-Butyl 2'-isopropyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B14905696.png)

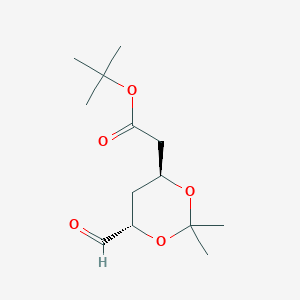

![6-(3-Methoxyphenyl)imidazo[2,1-b]oxazole](/img/structure/B14905724.png)

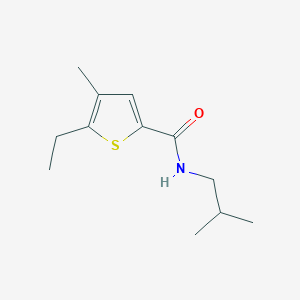


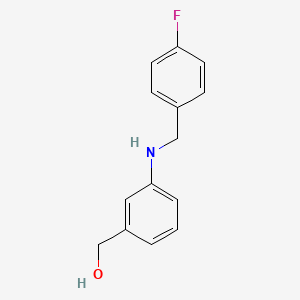
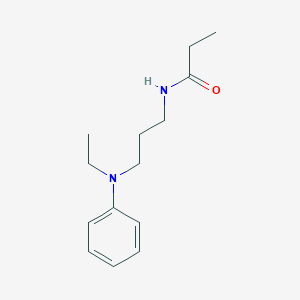
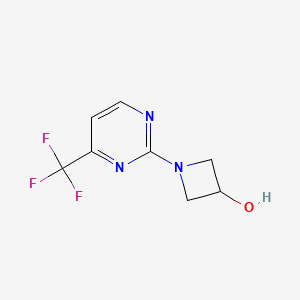
![2-Azabicyclo[2.1.1]hexan-3-ylmethanamine](/img/structure/B14905756.png)
